molecular formula C15H11F2NO2 B249741 N-(3-acetylphenyl)-2,4-difluorobenzamide

N-(3-acetylphenyl)-2,4-difluorobenzamide

Cat. No.: B249741
M. Wt: 275.25 g/mol
InChI Key: BJMMQRUWBQARMQ-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a 2,4-difluorobenzoyl group attached to a 3-acetylphenylamine moiety. Fluorine atoms at the 2- and 4-positions of the benzoyl group enhance lipophilicity and metabolic stability, common strategies in medicinal chemistry to optimize pharmacokinetics .

Properties

Molecular Formula

C15H11F2NO2

Molecular Weight

275.25 g/mol

IUPAC Name

N-(3-acetylphenyl)-2,4-difluorobenzamide

InChI

InChI=1S/C15H11F2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-6-5-11(16)8-14(13)17/h2-8H,1H3,(H,18,20)

InChI Key

BJMMQRUWBQARMQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Benzamide Derivatives

Compound Name Substituents (Benzamide Core) Melting Point (°C) Key Spectral Data (¹H NMR/IR) Reference ID
N-(3-Acetylphenyl)-2,4-difluorobenzamide 3-Acetylphenyl, 2,4-F₂ Not reported Not available in evidence
N-(2-Aminoethyl)-N-(4-Cl-Ph)-2,4-F₂-benzamide 4-Cl-Ph, 2-Aminoethyl, 2,4-F₂ Not reported δ 8.22 (bs, NH₃⁺), 7.67 (m, Ar-H)
N-(6-Cl-4-F-benzothiazol-2-yl)-2,4-F₂-benzamide (3b) Benzothiazole, 6-Cl, 4-F, 2,4-F₂ >250 δ 7.12–7.55 (m, Ar-H), IR 1673 cm⁻¹ (C=O)
N-(3-(tert-butyl)-1-(4-Cl-Ph)-pyrazol-5-yl)-2,4-F₂-benzamide Pyrazole, tert-butyl, 4-Cl-Ph, 2,4-F₂ Not reported δ 8.9 (bs, NH), 1.28 (s, CH₃)

Key Observations :

  • Melting Points : Derivatives with rigid heterocyclic substituents (e.g., benzothiazole in 3b) exhibit higher melting points (>250°C) due to enhanced crystallinity and intermolecular interactions like hydrogen bonding .
  • Spectral Trends : The acetyl group in this compound would likely show a characteristic IR peak near 1670–1700 cm⁻¹ (C=O stretch), similar to other benzamides .
Impact of Fluorine Substitution Patterns
  • N-(3,5-Difluorophenyl)-2,4-difluorobenzamide (): This analog demonstrates polymorphism, with Form 1 being 50% stiffer and 33% harder than Form 2 due to C-H···F interactions. The 3,5-difluoro substitution on the phenyl ring alters packing efficiency compared to the 3-acetylphenyl group in the target compound .
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (): Reduced fluorine content (three F atoms vs. four in the target compound) decreases lipophilicity (clogP ~2.1 vs. ~2.8 estimated for the target compound), affecting membrane permeability .

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